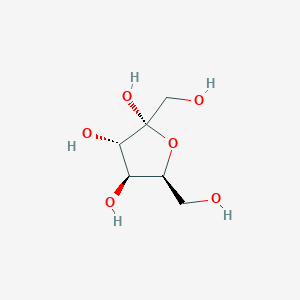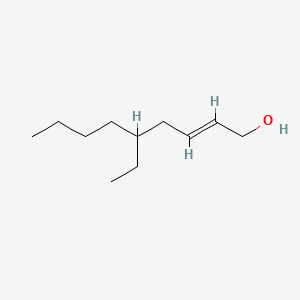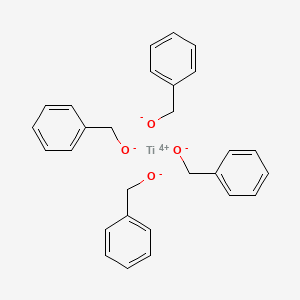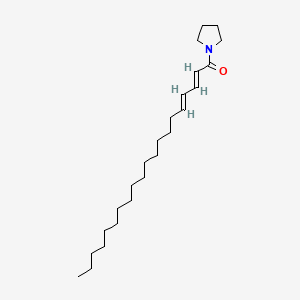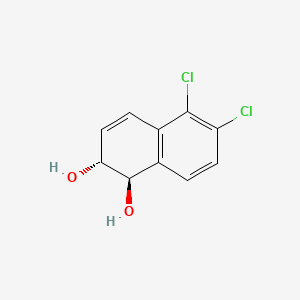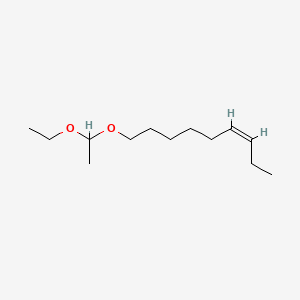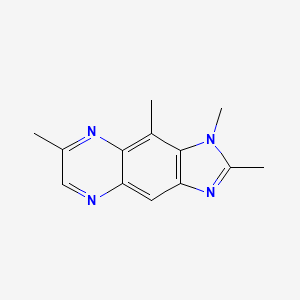
Isodecyl dihydrogen phosphate, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodecyl dihydrogen phosphate, potassium salt: is a white to off-white solid compound that is soluble in water and exhibits ionic characteristics . It is known for its surface-active properties under certain conditions . The compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isodecyl dihydrogen phosphate, potassium salt typically involves the reaction of isodecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where isodecyl alcohol is reacted with phosphoric acid. The mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the final compound in solid form .
Analyse Des Réactions Chimiques
Types of Reactions: Isodecyl dihydrogen phosphate, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different phosphate derivatives.
Substitution: It can participate in substitution reactions where the isodecyl group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of isodecyl alcohol and phosphoric acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or other electrophiles are typically employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products:
Oxidation: Various phosphate esters.
Substitution: Different alkyl phosphate derivatives.
Hydrolysis: Isodecyl alcohol and phosphoric acid.
Applications De Recherche Scientifique
Chemistry: Isodecyl dihydrogen phosphate, potassium salt is used as a surfactant in various chemical reactions and formulations. Its surface-active properties make it valuable in the synthesis of emulsions and dispersions .
Biology: In biological research, the compound is used in the preparation of buffer solutions and as a reagent in biochemical assays. Its ionic nature helps in maintaining the stability of biological samples .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs .
Industry: Industrially, this compound is used in the formulation of cleaning agents, detergents, and personal care products. Its surfactant properties help in the removal of dirt and grease .
Mécanisme D'action
The mechanism of action of isodecyl dihydrogen phosphate, potassium salt involves its ability to reduce surface tension and form micelles. This property is crucial in its role as a surfactant, where it helps in the emulsification and dispersion of hydrophobic substances. The compound interacts with molecular targets such as lipid membranes, enhancing the solubility and stability of various compounds .
Comparaison Avec Des Composés Similaires
- Decyl dihydrogen phosphate, potassium salt
- Nonyl dihydrogen phosphate, potassium salt
- Octyl dihydrogen phosphate, potassium salt
Comparison: Isodecyl dihydrogen phosphate, potassium salt is unique due to its specific isodecyl group, which imparts distinct surface-active properties compared to other similar compounds. The length and branching of the isodecyl group influence the compound’s solubility, micelle formation, and overall effectiveness as a surfactant .
Propriétés
Numéro CAS |
93820-31-6 |
|---|---|
Formule moléculaire |
C10H23KO4P+ |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
potassium;8-methylnonyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O4P.K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;/h10H,3-9H2,1-2H3,(H2,11,12,13);/q;+1 |
Clé InChI |
MBUNIKFTGFLWOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCOP(=O)(O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


